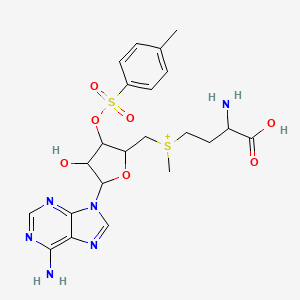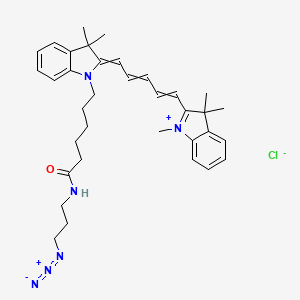
Cyanine5 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5 azide is a fluorescent dye belonging to the cyanine family, known for its vibrant red emission. This compound is widely used in various scientific fields due to its excellent photostability, high extinction coefficient, and good fluorescence quantum yield. This compound is particularly popular in fluorescence imaging and labeling applications, where it serves as a versatile tool for visualizing biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient reaction progress .
Industrial Production Methods
In industrial settings, the production of Cyanine5 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine5 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making this compound an ideal reagent for bioconjugation and labeling applications.
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC Reaction: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are stable triazole-linked conjugates, which are widely used in various labeling and imaging applications .
Applications De Recherche Scientifique
Cyanine5 azide has a broad range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize proteins, nucleic acids, and other biomolecules
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mécanisme D'action
Cyanine5 azide exerts its effects through its ability to undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This mechanism allows for the precise and efficient labeling of biomolecules, facilitating their detection and visualization in various assays and imaging techniques . The molecular targets and pathways involved include proteins, nucleic acids, and other biomolecules that can be modified with alkyne groups .
Comparaison Avec Des Composés Similaires
Cyanine5 azide is often compared with other cyanine dyes such as Cyanine3 azide and Cyanine7 azide. While all these compounds share similar fluorescence properties, this compound is unique in its emission wavelength, making it suitable for applications requiring red fluorescence . Other similar compounds include:
Cyanine3 azide: Emits in the green region and is used for different imaging applications.
Cyanine7 azide: Emits in the near-infrared region, suitable for deep tissue imaging.
DyLight 647: Another red-emitting dye with similar properties but different chemical structure.
This compound’s unique combination of photostability, high extinction coefficient, and efficient click chemistry reactivity makes it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C35H45ClN6O |
|---|---|
Poids moléculaire |
601.2 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |
Clé InChI |
QENDFXAAWUTRRV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


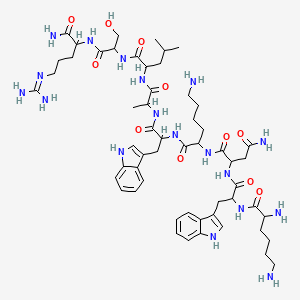

![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)
![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
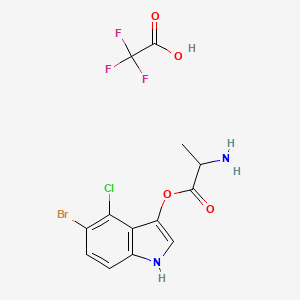
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

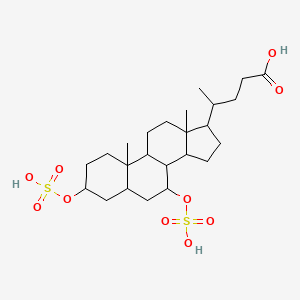
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)
